molecular formula C8H10ClN3O2 B1488328 Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate CAS No. 1251101-18-4

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate

Cat. No.: B1488328
CAS No.: 1251101-18-4
M. Wt: 215.64 g/mol
InChI Key: XWLADXUCCDKODK-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a pyrimidine derivative characterized by a chlorine atom at the 2-position of the pyrimidine ring and an amino-linked acetate ester group. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their role as bioisosteres for purines in nucleic acids. The chlorine substituent enhances electrophilicity, making the compound a reactive intermediate for nucleophilic substitution reactions, while the ethyl ester group improves solubility and facilitates further derivatization.

Properties

IUPAC Name

ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-11-6-3-4-10-8(9)12-6/h3-4H,2,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLADXUCCDKODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Its structural similarity to known inhibitors allows researchers to explore its potential in modulating enzyme activity, particularly in pathways related to cancer and infectious diseases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrimidine ring could enhance biological activity.

Cell Line IC50 (µM) Selectivity Index
HepG215.03.5
MCF710.54.0

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, particularly in the development of new drugs targeting diseases such as malaria and HIV.

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for further development into pharmaceuticals.

Case Study: Antimalarial Activity

A recent study highlighted the efficacy of specific derivatives against Plasmodium falciparum, demonstrating promising results with IC50 values comparable to existing antimalarial drugs.

Compound IC50 (µM) Activity
Compound A0.22Strong
Compound B0.31Moderate

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and versatility.

Agrochemical Production

The compound serves as a precursor for developing herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection methods.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(2-Chloropyrimidin-5-yl)acetate (QM-7520)
  • Structure : Chlorine at pyrimidine 2-position; acetate ester at position 3.
  • Molecular Weight: Not explicitly stated, but similar to Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (200.62 g/mol) .
  • Key Difference: The chlorine position (2 vs.
Ethyl 2-(6-Chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate
  • Structure : Dual substituents: 6-chloro and 4-chlorophenyl groups on pyrimidine.
  • Molecular Weight : 311.16 g/mol .
  • Key Difference : The 4-chlorophenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.

Functional Group Modifications

Ethyl 2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate
  • Structure: Sulfanyl (S–) bridge instead of amino group; pyridinyl substituent.
  • Crystallographic Data : Dihedral angle between pyridine and pyrimidine rings is 3.8°, with weak C–H···O hydrogen bonds stabilizing the crystal lattice .
Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate
  • Structure : Thioether (S–) linkage and 4-chlorophenyl group.
  • Synthesis : Prepared via refluxing with ethyl chloroacetate and K₂CO₃ in acetone .
  • Key Difference : The thioether group may increase metabolic stability compared to esters, as sulfur is less prone to hydrolysis.

Amino Group Derivatives

Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride
  • Structure: Amino group on a chloropyridine ring instead of pyrimidine.
  • Molecular Weight : 263.12 g/mol (free base) .
  • Key Difference : The pyridine ring’s basicity contrasts with pyrimidine’s electron-deficient nature, affecting interactions with biological targets like kinases.

Comparative Data Table

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-[(2-Chloropyrimidin-4-yl)amino]acetate 2-Cl, amino, ethyl ester ~210 (estimated) Intermediate for bioactive molecules
Ethyl 2-(2-Chloropyrimidin-5-yl)acetate 2-Cl, ethyl ester at C5 ~200 Electrophilic coupling reagent
Ethyl 2-(6-Chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate 6-Cl, 4-ClPh, ethyl ester 311.16 Lipophilic intermediate
Ethyl 2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate Sulfanyl, pyridinyl 290.35 (calc.) Coordination polymer precursor
Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate HCl Amino, 3-Cl-pyridine, HCl salt 263.12 (free base) Kinase inhibitor intermediate

Biological Activity

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethyl acetate moiety. This structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine ring can modulate enzyme activities, particularly those involved in metabolic pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting various biological processes related to disease states such as cancer and infections.

Biological Activities

1. Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can significantly reduce the viability of cancer cells, suggesting a potential role in cancer therapy .

2. Antimicrobial Properties:
In addition to anticancer effects, this compound has been investigated for its antimicrobial activity. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.

3. Enzyme Inhibition:
The compound is also noted for its role as an enzyme inhibitor, particularly in studies focusing on Mycobacterium tuberculosis NDH-2. The inhibition of this enzyme is critical for the development of new therapeutic agents against tuberculosis .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies highlighting the biological activities associated with this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of A431 vulvar epidermal carcinoma cell line proliferation .
Study BAntimicrobial ActivityShowed effectiveness against multiple bacterial strains.
Study CEnzyme InhibitionInhibited NDH-2 enzyme activity, crucial for Mycobacterium tuberculosis growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance the biological activity of derivatives. For example, substituents at specific positions on the pyrimidine ring have been linked to increased potency against COX enzymes, which play a role in inflammatory responses .

Preparation Methods

Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
    • Base: Organic bases like triethylamine or inorganic bases such as potassium carbonate are used to deprotonate the amino group and facilitate substitution.
    • Temperature: Typically heated between 50°C to 90°C to drive the substitution reaction efficiently.
    • Time: Reaction times range from 3 to 12 hours depending on substrate reactivity and solvent system.
  • Mechanism:
    The amino group of ethyl glycinate attacks the 4-position chlorine on 2,4-dichloropyrimidine, resulting in displacement of the chlorine and formation of this compound.

  • Purification:
    After completion, the reaction mixture is cooled, and the product is isolated by extraction with organic solvents such as ethyl acetate, followed by washing, drying, and concentration. Final purification is achieved by recrystallization or column chromatography.

Alternative Route via Acylation

  • Ethyl 2-[(2-chloroacetyl)amino]acetate, a related intermediate, can be synthesized by acylation of ethyl glycinate with chloroacetyl chloride under controlled low temperatures (-5°C to 10°C) to avoid side reactions.
  • This intermediate can then be further reacted with 2-aminopyrimidine derivatives to form the target compound by nucleophilic substitution or condensation reactions.

Reaction Optimization and Parameters

Parameter Typical Range/Condition Notes
Solvent DMF, Acetonitrile, THF Polar aprotic solvents enhance nucleophilicity
Base K2CO3, Triethylamine Facilitates deprotonation of amino group
Temperature 50°C to 90°C Higher temperature increases reaction rate
Reaction Time 3 to 12 hours Dependent on substrate and solvent
Molar Ratios 1:1 to 1:1.2 (amine:chloropyrimidine) Slight excess of amine improves yield
Purification Techniques Extraction, recrystallization, chromatography To obtain high purity product

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • NMR (¹H and ¹³C): Characteristic signals for ethyl ester group (triplet at ~1.3 ppm for CH3, quartet at ~4.2 ppm for CH2), and aromatic pyrimidine protons appear between 7.0–9.0 ppm. The amino linkage proton signals confirm substitution.
    • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound confirms the expected structure.
    • Chromatography: TLC and HPLC methods confirm product purity, with retention times optimized based on solvent systems.
  • Yield and Purity:

    • Typical yields range from 70% to 90% depending on reaction conditions and purification methods.
    • Purity levels above 95% are achievable with proper chromatographic purification.

Comparative Analysis of Preparation Routes

Preparation Method Advantages Limitations
Direct SNAr on 2,4-dichloropyrimidine Straightforward, high selectivity Requires careful control of temperature and base
Acylation followed by substitution Allows stepwise synthesis, better control More steps, longer synthesis time
Use of phase-transfer catalysts Enhanced reaction rates in biphasic systems Additional cost and catalyst removal

Industrial and Scale-Up Considerations

  • Solvent Selection: Use of environmentally benign solvents like 2-methyl tetrahydrofuran (2-MeTHF) is preferred for scale-up.
  • Reaction Monitoring: In-process monitoring by TLC or HPLC ensures reaction completion and minimizes side products.
  • Temperature Control: Maintaining reaction temperature within specified ranges (50–90°C) is critical to avoid decomposition or side reactions.
  • Purification: Crystallization techniques are favored for large-scale purification to reduce solvent use and cost.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome
Aminoacetate + 2,4-dichloropyrimidine DMF, K2CO3, 70°C, 6 h Formation of this compound
Acylation of Ethyl glycinate Chloroacetyl chloride, -5 to 10°C, base Ethyl 2-[(2-chloroacetyl)amino]acetate intermediate
Nucleophilic substitution Reaction with 2-aminopyrimidine derivatives Target compound formation
Purification Extraction, recrystallization, chromatography High purity product

This comprehensive review of preparation methods for this compound highlights the nucleophilic aromatic substitution as the principal synthetic route, with alternative approaches involving acylation intermediates. Reaction conditions such as solvent choice, temperature, base, and molar ratios critically influence yield and purity. Analytical techniques including NMR, MS, and chromatography are essential for characterization and quality control. Industrial scale-up demands careful optimization of solvent use, temperature control, and purification strategies to ensure efficient and cost-effective production.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate
Reactant of Route 2
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Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate

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